

physical properties of 3-Chloro-2-butanone

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Compound of Interest

Compound Name: 3-Chloro-2-butanone

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An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-butanone

For professionals engaged in the intricate fields of chemical research and pharmaceutical development, a profound understanding of the physical and chemical characteristics of reagents is paramount. **3-Chloro-2-butanone** (CAS No. 4091-39-8), a versatile α -chloro ketone, serves as a critical intermediate in a multitude of organic syntheses.^[1] Its bifunctional nature, possessing both a reactive carbonyl group and a susceptible carbon-chlorine bond, allows for a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.^{[2][3]}

This guide offers a comprehensive exploration of the essential physical properties of **3-Chloro-2-butanone**, providing researchers and drug development professionals with the technical data and practical insights necessary for its effective and safe utilization in the laboratory.

Physicochemical Characteristics

The fundamental physical properties of **3-Chloro-2-butanone** are summarized below. These parameters are crucial for predicting its behavior in various chemical environments, designing reaction conditions, and implementing appropriate purification techniques.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ ClO	[4][5][6][7][8]
Molecular Weight	106.55 g/mol	[4][5][7][9][10]
Appearance	Colorless to yellow or light orange clear liquid	[2][4][6][11]
Boiling Point	114-117 °C	[6][9][12][13][14]
Melting Point	< -60 °C	[5][6][15]
Density	1.055 g/mL at 25 °C	[6][9][12][13][14]
Refractive Index (n _{20/D})	1.421	[4][6][9][12][13]
Solubility in Water	3 g/100 mL (30 g/L)	[2][5][6]
Flash Point	23 °C (73.4 °F) - 28 °C (82.4 °F)	[4][6][14]
Vapor Pressure	19.7 - 20.3 mmHg at 25 °C	[4][5][6][13]

Structural Elucidation and Spectral Data

Spectroscopic analysis is indispensable for confirming the identity and purity of **3-Chloro-2-butanone**. While detailed spectral data requires direct experimental acquisition, publicly available information confirms the use of standard analytical techniques.

- **Mass Spectrometry (MS):** Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the molecular weight of **3-Chloro-2-butanone**. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[8][16]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for verifying the precise chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For **3-Chloro-2-butanone**, a strong absorption band

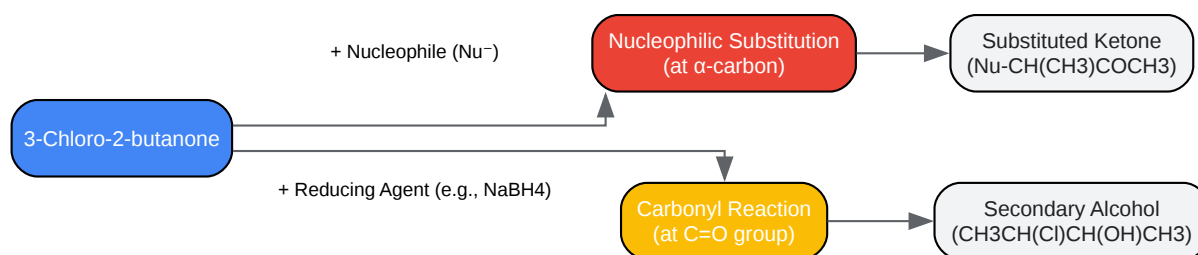
corresponding to the carbonyl (C=O) stretch is expected, typically in the region of 1715-1725 cm^{-1} .

Chemical Reactivity and Synthetic Applications

The synthetic utility of **3-Chloro-2-butanone** stems from its α -chloro ketone structure. This arrangement facilitates a variety of important chemical reactions:

- **Nucleophilic Substitution:** The chlorine atom at the α -position is a good leaving group, making the adjacent carbon an electrophilic site susceptible to attack by nucleophiles. This allows for the introduction of various functional groups.
- **Carbonyl Chemistry:** The ketone functional group can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition reactions.
- **Heterocycle Synthesis:** It is a key precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with N-ethoxycarbonylhydrazones to yield pyrazoline derivatives and is used in the synthesis of 3-aryl-4,5-dimethylthiazolium salts.[6]

The following diagram illustrates a general reaction pathway showcasing the dual reactivity of **3-Chloro-2-butanone**.



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Caption: Reaction pathways of **3-Chloro-2-butanone**.

Experimental Workflow for Physicochemical Characterization

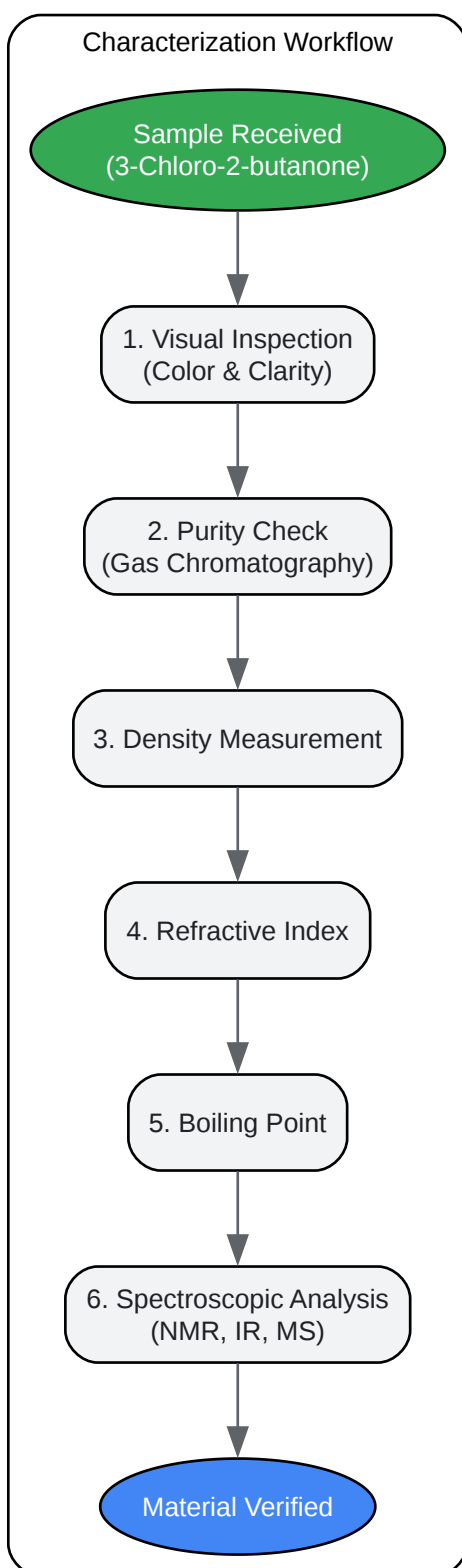
To ensure the quality and identity of **3-Chloro-2-butanone** for research purposes, a systematic characterization workflow is essential. This self-validating process confirms the material's properties against established standards.

Step-by-Step Characterization Protocol:

- Visual Inspection: Observe the physical appearance (color, clarity) of the liquid sample. It should be a clear, colorless to light yellow liquid.[\[4\]](#)[\[11\]](#)
- Purity Analysis via Gas Chromatography (GC):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
 - Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).
 - Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity. Commercial grades typically offer purities of >95.0% or 97%.[\[12\]](#)
- Density Measurement:
 - Accurately measure a known volume of the liquid using a calibrated pycnometer or micropipette.
 - Determine the mass of the liquid using an analytical balance.
 - Calculate the density (mass/volume). The expected value is approximately 1.055 g/mL at 25 °C.[\[12\]](#)[\[14\]](#)
- Refractive Index Measurement:
 - Place a drop of the sample on the prism of a calibrated refractometer.
 - Measure the refractive index at 20 °C. The expected value is approximately 1.421.[\[12\]](#)[\[14\]](#)
- Boiling Point Determination:

- Use a micro boiling point apparatus.
- Heat the sample slowly and record the temperature at which a steady stream of bubbles emerges from the capillary tube, which corresponds to the boiling point. The literature value is in the range of 114-117 °C.[\[12\]](#)[\[14\]](#)
- Structural Confirmation by Spectroscopy:
 - Acquire ^1H NMR, ^{13}C NMR, and IR spectra.
 - Compare the obtained spectra with reference data to confirm the chemical structure and identify any impurities.

The following diagram outlines this comprehensive characterization workflow.



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Caption: Experimental workflow for material verification.

Safety, Handling, and Storage

3-Chloro-2-butanone is a hazardous chemical that requires careful handling to minimize risks.

- **Hazards:** It is a flammable liquid and vapor.[7][17] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[17][18]
- **Handling:** Work in a well-ventilated area or fume hood.[19] Keep away from heat, sparks, open flames, and other ignition sources.[4][19] Use non-sparking tools and take precautionary measures against static discharge.[19] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[13][14][19]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[4][6][18] It is incompatible with strong oxidizing agents and strong bases.[4]
- **First Aid:**
 - **Eyes:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[4][19]
 - **Skin:** Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Get medical attention.[4][18]
 - **Ingestion:** Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[4]
 - **Inhalation:** Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4][19]

Conclusion

3-Chloro-2-butanone is a cornerstone intermediate for synthetic chemists, offering a gateway to a wide range of molecular architectures. Its utility is directly linked to its distinct physical properties and chemical reactivity. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in

research and development. This guide provides the foundational data and procedural insights to empower scientists in their pursuit of innovation.

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